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Diaryliodonium salts (Ar₂I⁺X⁻) are organoiodine compounds where the iodine atom is in a +3

oxidation state. They are generally stable, crystalline solids that are easy to handle and store,

making them attractive alternatives to more sensitive organometallic reagents.[1] The structure

of these compounds features a T-shaped geometry around the central iodine atom, which

possesses an electrophilic character.[1] This electrophilicity, combined with the excellent

leaving group ability of the iodoarene moiety (Ar-I), is the foundation of their synthetic utility as

aryl-transfer agents.[2]

A key feature for selective synthesis is the use of unsymmetrical diaryliodonium salts

(Ar¹Ar²I⁺X⁻), where one aryl group is designed to be preferentially transferred.[3] This is often

achieved by incorporating a non-transferable, electron-rich "dummy" ligand, such as a 2,4,6-

trimethoxyphenyl (TMP) or mesityl (Mes) group.[3][4] This strategy enhances chemoselectivity,

ensuring the valuable or complex aryl group is transferred to the nucleophile with high fidelity.

[3]

Synthesis of Diaryliodonium Salts
Modern synthetic methods have made a wide variety of diaryliodonium salts readily accessible.

One-pot procedures starting from readily available aryl iodides or even elemental iodine are

particularly common and efficient.[1] These methods typically involve the oxidation of an iodine

source (e.g., with m-CPBA) in the presence of a strong acid (like TfOH or TsOH) and an arene

coupling partner.
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Experimental Protocol: One-Pot Synthesis of Aryl(2,4,6-
trimethoxyphenyl)iodonium Trifluoroacetate[7][8][9]
This procedure describes a direct, one-pot synthesis that avoids a separate anion exchange

step.

To a reaction vessel: Add the aryl iodide (1.0 equiv.), 1,3,5-trimethoxybenzene (1.1 equiv.),

and m-chloroperbenzoic acid (m-CPBA, ≤77% purity, 1.2 equiv.).

Solvent and Acid Addition: Dissolve the solids in acetonitrile (0.2 M). Add trifluoroacetic acid

(TFA, 1.1 equiv.) to the mixture.

Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS

until the aryl iodide is consumed.

Workup: Upon completion, cool the reaction to room temperature and concentrate under

reduced pressure.

Purification: Add diethyl ether to the residue to precipitate the salt. Collect the solid by

vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the aryl(2,4,6-

trimethoxyphenyl)iodonium trifluoroacetate salt.

Core Reactivity and Mechanisms
Diaryliodonium salts exhibit diverse reactivity, enabling aryl transfer through several distinct

mechanistic pathways.

Metal-Free Arylation: Ligand Coupling
The most common metal-free pathway involves two key steps: ligand exchange and reductive

coupling.[3] The nucleophile first displaces the counter-anion of the iodonium salt to form a T-

shaped λ³-iodane intermediate. This is followed by reductive coupling (often referred to as

reductive elimination) to form the arylated product and the iodoarene byproduct.[3][5]

Caption: General mechanism for metal-free arylation via ligand coupling.
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Visible-light photoredox catalysis provides a powerful method for generating aryl radicals from

diaryliodonium salts under exceptionally mild conditions.[6][7] In a typical cycle, a photocatalyst

(e.g., [Ru(bpy)₃]²⁺ or an organic photocatalyst) is excited by light. The excited photocatalyst

then reduces the diaryliodonium salt via a single-electron transfer (SET) process, generating an

aryl radical, an aryl iodide, and the oxidized photocatalyst.[6][8] This aryl radical can then be

trapped by a substrate to initiate the desired transformation.
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Caption: Simplified photoredox catalytic cycle for C-H arylation.

Other Mechanistic Pathways
Transition-Metal-Catalyzed Arylation: Iodonium salts are excellent coupling partners in cycles

involving metals like palladium and copper. They can act as potent oxidants, enabling

catalytic cycles (e.g., involving Pd(II)/Pd(IV) intermediates) that are challenging with

traditional aryl halides.[9][10][11]
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Aryne Generation: In the presence of a strong base, ortho-unsubstituted diaryliodonium salts

can undergo elimination to form highly reactive aryne intermediates, which can be trapped

by various nucleophiles or dienes.[12]

Applications in Organic Synthesis
The versatile reactivity of diaryliodonium salts enables a vast array of synthetic transformations

for creating key structural motifs found in pharmaceuticals and functional materials.

C–O Bond Formation
The arylation of alcohols and phenols to form diaryl ethers is a cornerstone application. Metal-

free conditions are often sufficient, typically requiring only a mild base.[12][13][14]

Arylating
Agent

Nucleophile Conditions Yield (%) Ref

Diphenyliodoniu

m triflate
Phenol

K₂CO₃, MeCN,

55 °C
95 [13]

(4-Tolyl)

(TMP)iodonium

tosylate

4-Methoxyphenol
K₂CO₃, MeCN,

55 °C
99 [13]

Diphenyliodoniu

m

tetrafluoroborate

2-Naphthol
Na₂CO₃,

Cyclohexane
85 [13]

(4-CF₃-Ph)

(TMP)iodonium

tosylate

Phenol
K₂CO₃, MeCN,

55 °C
91 [13]

Di(p-

tolyl)iodonium

tetrafluoroborate

Water

N-benzylpyridin-

2-one (cat.),

Fused silica, 105

°C

98 [14]

C–N Bond Formation
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Nitrogen nucleophiles, including aliphatic and aromatic amines, amides, and N-heterocycles,

are readily arylated.[15][16] While metal-free conditions are possible, copper catalysis is often

employed to facilitate these couplings at room temperature, providing high yields of N-arylated

products.[17][18]

Arylating
Agent

Nucleophile Conditions Yield (%) Ref

Diphenyliodoniu

m triflate
Indole

CuI (10 mol%),

Et₃N, 1,2-DCE, rt
92 [18]

(Mesityl)

(phenyl)iodonium

triflate

3-Phenyl-1,2,4-

oxadiazol-5(4H)-

one

CuI (10 mol%),

Et₃N, 1,2-DCE, rt
85 [18]

Diphenyliodoniu

m triflate
2-Pyridone

CuCl (10 mol%),

Et₃N, Toluene, rt,

5 min

99 [17]

(4-F-Ph)₂(I)OTf

5-Methyl-2-

pyridone

(Pirfenidone)

CuCl (10 mol%),

Et₃N, Toluene, rt,

30 min

99 [17]

Diphenyliodoniu

m triflate
Carbazole

KOtBu, Toluene,

80 °C
95 [16]

Experimental Protocol: Copper-Catalyzed N-Arylation of
2-Pyridone[23]

Reagent Preparation: To an oven-dried reaction tube under an argon atmosphere, add 2-

pyridone (0.5 mmol, 1.0 equiv.), CuCl (0.05 mmol, 10 mol%), and the diaryliodonium salt (0.6

mmol, 1.2 equiv.).

Solvent and Base Addition: Add toluene (1.0 mL) and triethylamine (Et₃N, 1.0 mmol, 2.0

equiv.) via syringe.

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
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Workup: Upon completion (typically < 30 minutes), dilute the reaction mixture with ethyl

acetate and filter through a pad of Celite.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel to afford the pure N-aryl-2-pyridone product.

C–C Bond Formation
Direct C–H arylation of electron-rich arenes and heteroarenes is a powerful strategy for forging

C–C bonds without pre-functionalization.[4][16] Photoredox catalysis is particularly effective for

these transformations, allowing reactions to proceed at room temperature.[2][19]

Arylating
Agent

Substrate Conditions Yield (%) Ref

Diphenyliodoniu

m triflate

Quinoxalin-

2(1H)-one

--INVALID-LINK--

₂ (cat.), K₂CO₃,

MeCN, Blue

LED, rt

94 [2][19]

(4-Br-Ph)₂(I)OTf
Quinoxalin-

2(1H)-one

--INVALID-LINK--

₂ (cat.), K₂CO₃,

MeCN, Blue

LED, rt

89 [2][19]

Diphenyliodoniu

m triflate
N-Methylpyrrole

[Ru(bpy)₃]Cl₂

(cat.), MeCN,

Blue LED, rt

87 [6]

(Mesityl)

(phenyl)iodonium

triflate

Indole acetamide

Cu(OTf)₂ (10

mol%), (S)-Ph-

BOX (11 mol%),

i-Pr₂NEt, THF,

-15 °C

92 [20]

Di(p-

tolyl)iodonium

tetrafluoroborate

2-Naphthol

Na₂CO₃,

Cyclohexane, 80

°C

78 (C1-arylation) [13]
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Other Heteroatom Arylations
Iodonium salts are also effective for the arylation of other heteroatoms. For instance, S-

arylation of thiols, thioamides, and phosphorothioates proceeds efficiently to form C–S bonds,

often with complete stereoretention at chiral centers.[15][21]

Arylating
Agent

Nucleophile Conditions Yield (%) Ref

Diphenyliodoniu

m

tetrafluoroborate

O,O-diethyl

phosphorothioate

DBU, MeCN, rt,

5 min
>95 [21]

(4-NO₂-Ph)

(Ph)iodonium

BF₄

O,O-diethyl

phosphorothioate

DBU, MeCN, rt,

5 min

>95 (NO₂-Ph

transfer)
[21]

Diphenyliodoniu

m triflate
Thioacetamide

K₂CO₃, MeCN,

55 °C
84 [15]

(4-MeO-

Ph)₂(I)OTf
Thiobenzamide

K₂CO₃, MeCN,

55 °C
80 [15]

Conclusion
Diaryliodonium salts are highly versatile and powerful reagents for arylation reactions. Their

key features—bench stability, high electrophilicity, and diverse reactivity through multiple

mechanistic pathways—make them superior to many traditional reagents. The development of

efficient one-pot syntheses and the strategic use of non-transferable "dummy" ligands have

further broadened their applicability. For researchers in synthetic chemistry and drug

development, iodonium salts offer mild, efficient, and often metal-free pathways to construct

complex molecular architectures, including the late-stage functionalization of bioactive

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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